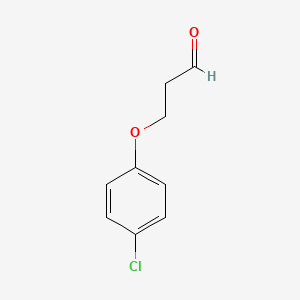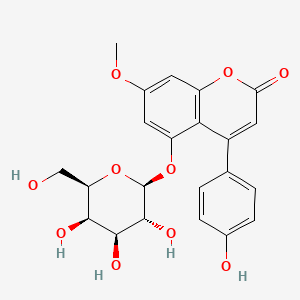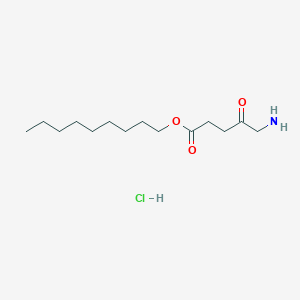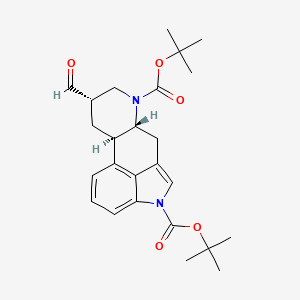![molecular formula C21H18N2O2 B13442766 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a tetracyclic compound that is an analogue of 11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile derivatives. This compound is known for its potential use as an anaplastic lymphoma kinase (ALK) inhibitor, which can be utilized in the prevention and treatment of various cancers, depression, and cognitive disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves multiple steps. One of the improved processes for its preparation includes the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as an intermediate. This intermediate undergoes a series of reactions, including iodination and cyclization, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity of the final product. The process involves careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of high-quality reagents and solvents is also crucial in achieving the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and its role in modulating biological processes.
Medicine: As an ALK inhibitor, it is investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer (NSCLC).
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its role as an ALK inhibitor. By inhibiting the activity of ALK, the compound disrupts key cellular signaling pathways that are essential for tumor growth and metastasis. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) in malignant cells.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound is an intermediate in the synthesis of Alectinib and shares structural similarities with 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications. Its ability to inhibit ALK and its potential use in treating various cancers make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C21H18N2O2 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
9-ethyl-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O2/c1-4-12-8-14-15(9-17(12)24)21(2,3)20-18(19(14)25)13-6-5-11(10-22)7-16(13)23-20/h5-9,23-24H,4H2,1-3H3 |
Clave InChI |
PJEOBMMFHZOYMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1O)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


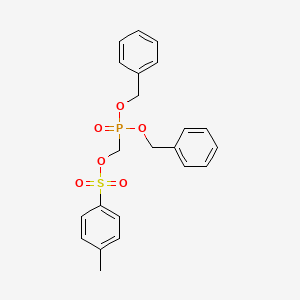




![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)


